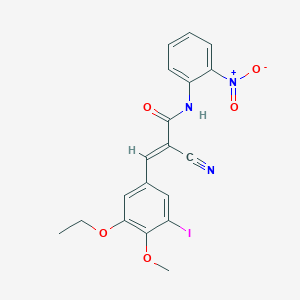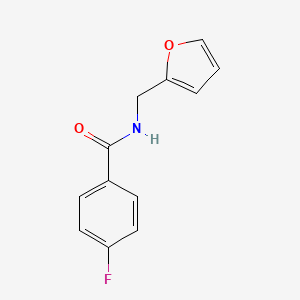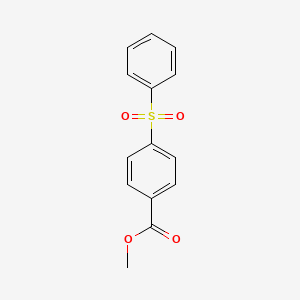
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have anticancer properties and is currently being studied for its potential use in cancer treatment.
Mecanismo De Acción
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide inhibits RNA polymerase I transcription by binding to a specific DNA sequence within the rDNA promoter region, preventing the recruitment of transcription factors and RNA polymerase I to the promoter. This leads to the downregulation of ribosomal RNA synthesis and subsequent inhibition of ribosome biogenesis. N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide has also been shown to induce DNA damage response and cell cycle arrest by activating the ATM/ATR pathway.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide has been shown to have potent anticancer properties, particularly in cancers that are dependent on ribosome biogenesis. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent inhibition of ribosome biogenesis. This results in the induction of DNA damage response and cell cycle arrest, ultimately leading to apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide is its potency and specificity in inhibiting RNA polymerase I transcription. It has also been shown to have low toxicity in normal cells. However, one limitation of N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, its mechanism of action may not be effective in all types of cancers, limiting its potential use as a broad-spectrum anticancer agent.
Direcciones Futuras
There are several potential future directions for N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide research. One area of interest is the development of more effective delivery methods to improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict response to N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide treatment, allowing for more personalized cancer therapy. Additionally, the combination of N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide with other anticancer agents may enhance its efficacy and broaden its potential use in cancer treatment. Finally, further studies are needed to better understand the mechanism of action of N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide and its potential use in other diseases beyond cancer.
Métodos De Síntesis
The synthesis of N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide involves several steps, including the reaction of 2-methyl-1,3-oxazole-4-carboxylic acid with cyclopropylmethylamine to form N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide. The compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide has been shown to have potent anticancer properties, particularly in cancers that are dependent on ribosome biogenesis, such as hematological malignancies and solid tumors. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent inhibition of ribosome biogenesis. This results in the induction of DNA damage response and cell cycle arrest, ultimately leading to apoptosis.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-11-8(5-13-6)9(12)10-4-7-2-3-7/h5,7H,2-4H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTOBXXWNBMMTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

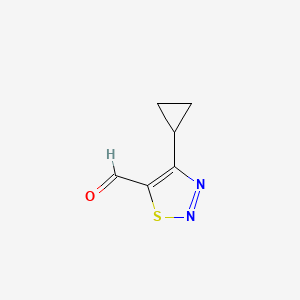
![4-[[[2-(Trifluoromethyl)phenyl]sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7549522.png)
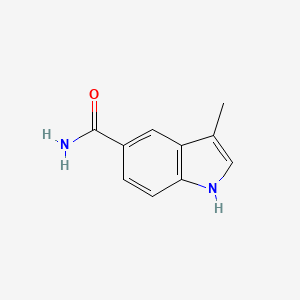

![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B7549548.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7549551.png)
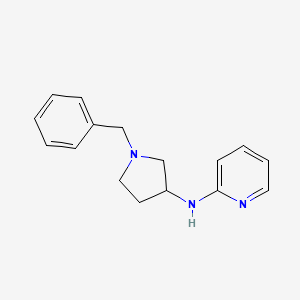
![4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7549555.png)
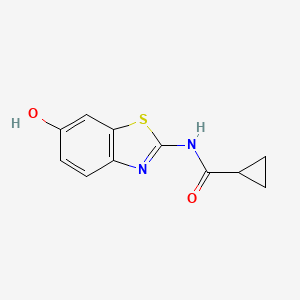
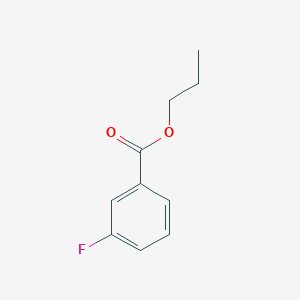
![[bis[(2-methyl-5-propan-2-ylcyclohexyl)oxy]phosphoryl-pyridin-3-ylmethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7549568.png)
